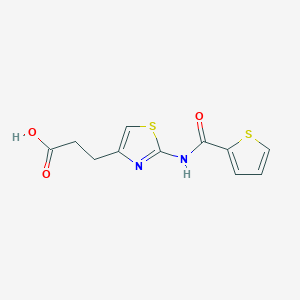
3-(2-(Thiophene-2-carboxamido)thiazol-4-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-(2-(Thiophene-2-carboxamido)thiazol-4-yl)propanoic acid” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . This compound is related to the scaffold of thiazole derivatives, which have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Synthesis Analysis
The synthesis of thiazole derivatives, including “this compound”, has been achieved from N-phenyl-N-thiocarbamoyl-β-alanine by the Hantzsch method . This method also allows for the synthesis of derivatives with hydrazone fragments .Molecular Structure Analysis
The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The thiazole ring in the compound has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .作用机制
Target of Action
It is known that thiophene-based compounds, which this molecule is a part of, have been studied for their potential biological effects .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to a variety of potential effects .
Biochemical Pathways
It is known that thiophene derivatives can potentially influence a variety of biochemical pathways .
Pharmacokinetics
It is known that the solubility of a compound in water and organic solvents can influence its bioavailability .
Result of Action
It is known that thiophene derivatives can exhibit a variety of biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound .
实验室实验的优点和局限性
One of the advantages of using 3-(2-(Thiophene-2-carboxamido)thiazol-4-yl)propanoic acid in lab experiments is its high selectivity for PPARα and PPARγ. This selectivity allows for the specific activation of these receptors without affecting other nuclear receptors. Additionally, this compound has been shown to have low toxicity in animal models, making it a safe compound to use in lab experiments. One of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on 3-(2-(Thiophene-2-carboxamido)thiazol-4-yl)propanoic acid. One area of research is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another area of research is the exploration of the effects of this compound on other biological pathways beyond PPARα and PPARγ. Additionally, further research is needed to fully understand the potential applications of this compound in the treatment of various diseases, including diabetes and cancer.
合成方法
3-(2-(Thiophene-2-carboxamido)thiazol-4-yl)propanoic acid can be synthesized by a multi-step process that involves the reaction of 2-aminothiophene-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-4-thiazolylmethanethiol to form the desired product, this compound. The synthesis method has been optimized to yield high purity and high yield of this compound.
科学研究应用
3-(2-(Thiophene-2-carboxamido)thiazol-4-yl)propanoic acid has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties. This compound has been used to study the role of peroxisome proliferator-activated receptors (PPARs) in various biological processes, including lipid metabolism, glucose homeostasis, and inflammation. This compound has also been used to study the effects of PPAR agonists on cancer cells and has shown promising results in inhibiting cancer cell growth.
属性
IUPAC Name |
3-[2-(thiophene-2-carbonylamino)-1,3-thiazol-4-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S2/c14-9(15)4-3-7-6-18-11(12-7)13-10(16)8-2-1-5-17-8/h1-2,5-6H,3-4H2,(H,14,15)(H,12,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHWTTMDKKXIRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

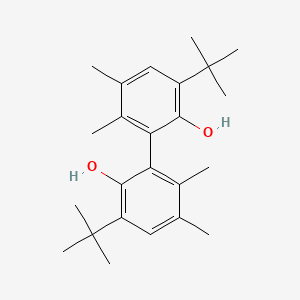
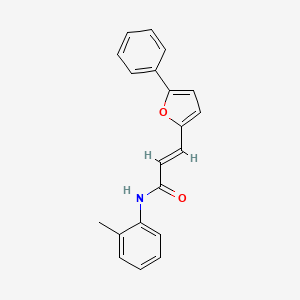
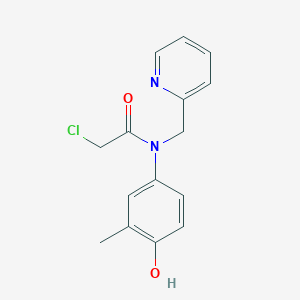



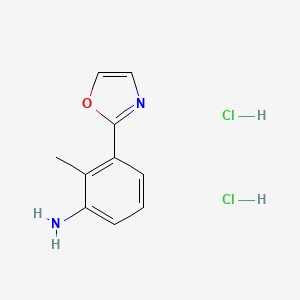
![(2E)-2-cyano-N-(2-phenylethyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2390999.png)
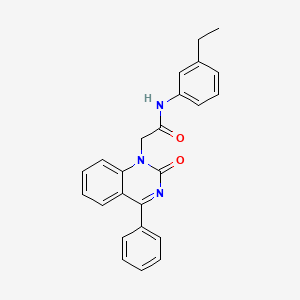
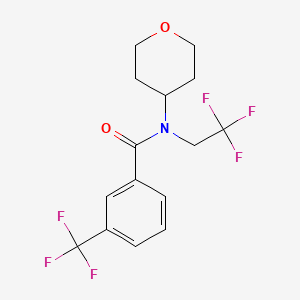
![8-(Azidomethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B2391002.png)
![4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenyl phenylacetate](/img/structure/B2391004.png)
![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2391005.png)
